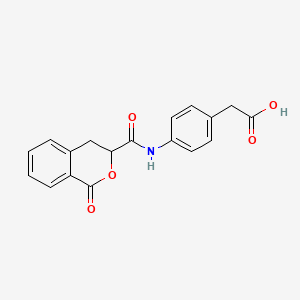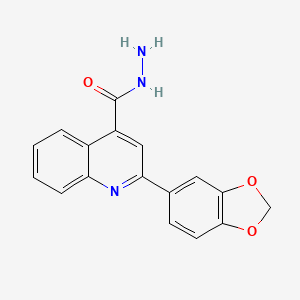
2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid, also known as OCA-B, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.
Aplicaciones Científicas De Investigación
Antiviral Applications
This compound has shown promise in the field of antiviral research. Indole derivatives, which share a similar structural motif, have been reported to exhibit inhibitory activity against influenza A and other viruses . The ability to inhibit viral replication makes this class of compounds valuable for developing new antiviral drugs.
Antimicrobial and Antibiotic Potentiation
In the realm of antimicrobial research, indole-based structures, akin to our compound of interest, have been utilized to target bacterial membranes and potentiate the action of existing antibiotics . This dual functionality is crucial in the fight against drug-resistant bacterial strains.
Agricultural Chemistry
While direct references to the use of this specific compound in agriculture are not readily available, related indole compounds have been explored for their potential in enhancing plant growth and protection. Indole-3-acetic acid, for example, is a well-known plant hormone involved in various growth processes .
Biotechnological Research
In biotechnology, the structural features of this compound could be leveraged for the synthesis of novel bioactive molecules. Its indole core is a key scaffold in many pharmaceuticals and can be used to create diverse libraries of compounds for high-throughput screening .
Environmental Science
Compounds with similar structural frameworks are being studied for their environmental applications, such as in the development of new materials for environmental remediation or as sensors for pollutants .
Material Science
The indole moiety present in this compound is a versatile building block in material science. It can be used to synthesize novel polymers or small molecules with unique optical and electronic properties, which are essential for creating advanced materials .
Chemical Engineering
In chemical engineering, the compound’s potential for catalysis or as a building block for more complex chemical structures could be explored. Its stability and reactivity make it a candidate for various synthetic applications .
Drug Discovery and Medicinal Chemistry
Lastly, in drug discovery, the compound’s indole ring system is significant. It provides a platform for the development of new therapeutic agents, given its presence in many drugs and its ability to interact with a wide range of biological targets .
Mecanismo De Acción
Target of Action
This compound is a complex molecule with diverse functional groups, including hydroxyl, carboxyl, and carboxamido moieties , which may interact with multiple targets in the body.
Mode of Action
It is known that the presence of diverse functional groups in the molecule can potentially interact with various biological targets
Biochemical Pathways
It is known that compounds with similar structures have been used in the synthesis of various heterocyclic compounds . These compounds can potentially affect a wide range of biochemical pathways, but specific studies on 2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid are needed to confirm this.
Pharmacokinetics
Similar compounds have been found to be metabolized by esterases found in the human liver cytosol . The impact of these properties on the bioavailability of the compound is currently unknown and requires further investigation.
Propiedades
IUPAC Name |
2-[4-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c20-16(21)9-11-5-7-13(8-6-11)19-17(22)15-10-12-3-1-2-4-14(12)18(23)24-15/h1-8,15H,9-10H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMCPYVYRCXGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-Oxoisochroman-3-carboxamido)phenyl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-Fluorophenoxy)phenyl]acrylic acid](/img/structure/B2858128.png)
![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate](/img/structure/B2858131.png)
![5-Azaspiro[2.3]hexane-1-carbonitrile hcl](/img/structure/B2858132.png)
![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)
![[(4-Chloro-3-ethoxyphenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2858137.png)
![N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester](/img/structure/B2858139.png)
![N-[(1-Aminocycloheptyl)methyl]-1-cyclohexylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2858140.png)
![4-[(2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2858142.png)
![4-fluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2858144.png)
![1-(3-chlorophenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2858145.png)
![2-Chloro-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B2858147.png)
![2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2858148.png)